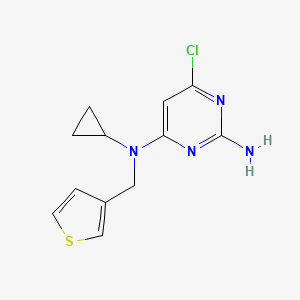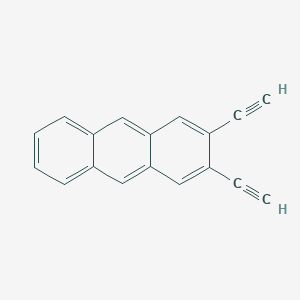
2,3-Diethynylanthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Diethynylanthracene is an organic compound belonging to the anthracene family, characterized by the presence of ethynyl groups at the 2 and 3 positions of the anthracene core. This compound is known for its unique electronic properties and has garnered significant interest in various fields of scientific research, including materials science and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diethynylanthracene typically involves the Sonogashira coupling reaction. This reaction is performed by coupling 2,3-dibromoanthracene with terminal alkynes in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 2,3-Diethynylanthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the anthracene core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether (MOMCl) are employed under acidic conditions.
Major Products: The major products formed from these reactions include anthraquinones, dihydroanthracenes, and various substituted anthracenes .
Scientific Research Applications
2,3-Diethynylanthracene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2,3-Diethynylanthracene exerts its effects is primarily through its electronic properties. The ethynyl groups enhance the conjugation of the anthracene core, leading to unique photophysical and electrochemical properties. These properties make it an excellent candidate for use in electronic and photonic devices . The molecular targets and pathways involved include interactions with various electronic states and energy transfer processes .
Comparison with Similar Compounds
- 1,8-Diethynylanthracene
- 9,10-Diethynylanthracene
- 2,6-Diethynylanthracene
Comparison: 2,3-Diethynylanthracene is unique due to the position of the ethynyl groups, which significantly influence its electronic properties compared to other diethynylanthracene derivatives. For instance, 9,10-Diethynylanthracene has ethynyl groups at the central positions, leading to different reactivity and photophysical characteristics . The 2,3-substitution pattern provides distinct advantages in terms of regioselectivity and functionalization potential .
Properties
Molecular Formula |
C18H10 |
|---|---|
Molecular Weight |
226.3 g/mol |
IUPAC Name |
2,3-diethynylanthracene |
InChI |
InChI=1S/C18H10/c1-3-13-9-17-11-15-7-5-6-8-16(15)12-18(17)10-14(13)4-2/h1-2,5-12H |
InChI Key |
UPLCMMDOMNAKSD-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC2=CC3=CC=CC=C3C=C2C=C1C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


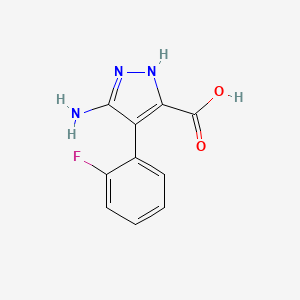
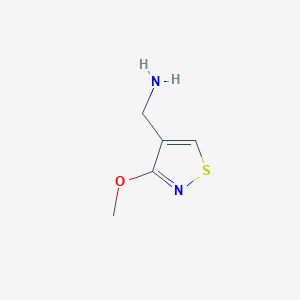
![Rel-(3aR,8aS)-7,7-dimethyloctahydro-2H-furo[3,2-c]azepine hydrochloride](/img/structure/B13347032.png)
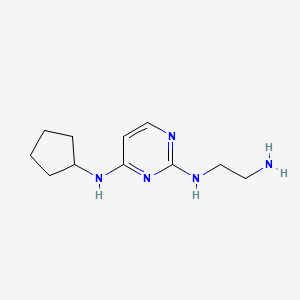
![1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide](/img/structure/B13347045.png)
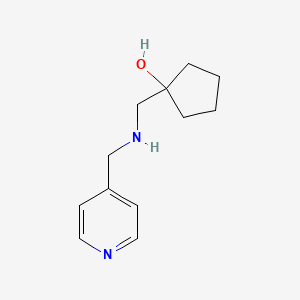
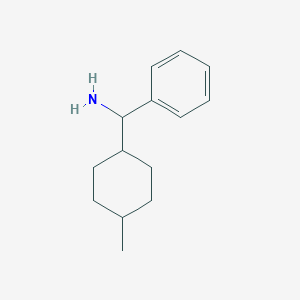
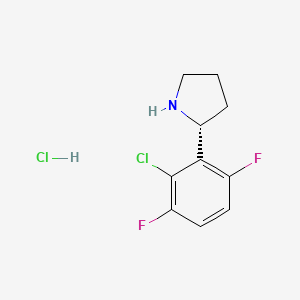
![1,2-Bis(benzo[d][1,3,2]dioxaborol-2-yloxy)benzene](/img/structure/B13347072.png)

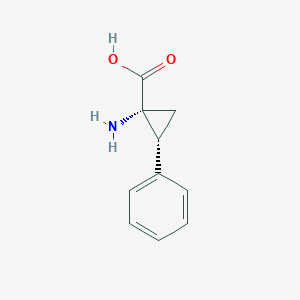
![Ethyl (1R,5R,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate](/img/structure/B13347097.png)
